molecular formula C11H13NOS B13073479 (E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one

(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one

Cat. No.: B13073479
M. Wt: 207.29 g/mol
InChI Key: NACNWVIODNHIQA-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one (CAS: 104617-49-4) is a bicyclic thiophene derivative featuring a dimethylaminomethylene substituent at the 5-position of the 6,7-dihydrobenzo[b]thiophen-4(5H)-one scaffold. This compound is notable for its role as a synthetic intermediate in pharmaceuticals and organic chemistry. Its structure combines a partially saturated benzothiophene core with an electron-rich dimethylamino group, which enhances solubility and modulates electronic properties for downstream reactivity .

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

(5E)-5-(dimethylaminomethylidene)-6,7-dihydro-1-benzothiophen-4-one

InChI

InChI=1S/C11H13NOS/c1-12(2)7-8-3-4-10-9(11(8)13)5-6-14-10/h5-7H,3-4H2,1-2H3/b8-7+

InChI Key

NACNWVIODNHIQA-BQYQJAHWSA-N

Isomeric SMILES

CN(C)/C=C/1\CCC2=C(C1=O)C=CS2

Canonical SMILES

CN(C)C=C1CCC2=C(C1=O)C=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a dimethylamino-substituted aldehyde with a thiophene derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of (E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides, along with solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the dimethylamino group.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of (E)-5-((dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one as an antimicrobial agent. Research indicates that derivatives of this compound exhibit notable inhibitory effects against a range of bacterial strains. For instance, a study demonstrated that modifications to the compound's structure significantly influenced its antibacterial potency, suggesting that further optimization could enhance its efficacy against resistant strains .

1.2 Anti-Tubercular Properties

The compound has also been investigated for its anti-tubercular activity. A review on benzothiazole-based compounds noted that structural analogs of (E)-5-((dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one showed promising results in vitro against Mycobacterium tuberculosis. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is critical for the survival of the pathogen .

Synthetic Applications

2.1 Synthesis of Novel Compounds

The synthesis of (E)-5-((dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one has been achieved through various methodologies, including condensation reactions with thiophene derivatives. This synthetic versatility allows for the generation of a library of compounds that can be screened for biological activity. Notably, a study outlined a three-step synthetic route that efficiently yields various derivatives with modified functional groups to explore structure-activity relationships .

2.2 Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like (E)-5-((dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one. Research has shown that substituents on the thiophene ring significantly affect both solubility and potency. For example, replacing certain alkyl groups resulted in substantial changes in antimicrobial efficacy, providing insights into how modifications can lead to more effective therapeutic agents .

Mechanism of Action

The mechanism of action of (E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the thiophene core can undergo redox reactions, modulating the activity of enzymes and receptors involved in various cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

6,7-Dihydrobenzo[b]thiophen-4(5H)-one (CAS: 2513-49-7)
  • Structure: Lacks the dimethylaminomethylene group at position 3.
  • Reactivity : Prone to regioselective bromination at the 5-position, but this often produces dibromo byproducts (e.g., 2,5-dibromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one) under uncontrolled conditions .
  • Applications : Key intermediate in synthesizing brexpiprazole and other antipsychotic drugs .
5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS: 2513-49-7)
  • Structure: Bromine substituent at position 5 instead of dimethylaminomethylene.
  • Synthesis : Produced via bromination of the parent compound using Br₂ in CCl₄, though contamination with dibromo derivatives is common .
  • Utility : Used in cross-coupling reactions for drug discovery .
2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one (CAS: 36234-66-9)
  • Structure: Thiazole ring replaces the thiophene core, with an amino group at position 2.
  • Similarity Score : 0.80 (structural similarity to the target compound) .

Functionalized Derivatives

(E)-5-((Dimethylamino)methylene) Substituent
  • Electronic Effects: The dimethylamino group enhances electron density, facilitating nucleophilic attacks and stabilizing intermediates in Vilsmeier–Haack formylation reactions .
  • Synthetic Advantage : Reduces byproduct formation compared to halogenation pathways .

Biological Activity

(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C11H13NOSC_{11}H_{13}NOS, and it features a unique structure characterized by a benzo[b]thiophene core with a dimethylaminomethylene group. This structural configuration is crucial for its biological interactions.

Research indicates that (E)-5-((dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one may act through several mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : The compound has been studied for its ability to inhibit MKP5, a member of the dual-specificity phosphatase family, which plays a role in regulating MAPK pathways involved in cellular stress responses. The inhibition occurs through an allosteric mechanism rather than direct active site binding, enhancing its potential as a therapeutic agent for diseases like dystrophic muscle disease .
  • Antiviral Activity : Preliminary studies have suggested that derivatives of this compound exhibit antiviral properties against various viruses, including the Tobacco Mosaic Virus (TMV). The bioassay results indicate moderate to good antiviral activity, with some derivatives outperforming standard antiviral agents like ribavirin .

Structure-Activity Relationships (SAR)

The SAR studies reveal critical insights into how modifications to the compound's structure affect its biological activity:

  • Substituent Effects : Variations in the substituents on the thiophene ring significantly impact potency. For instance, replacing thioether groups with alkyl substituents reduced solubility and potency, indicating that specific functional groups are essential for maintaining bioactivity .
  • Optimization of Efficacy : The introduction of different alkyl groups showed varying levels of inhibition against MKP5. For example, certain modifications led to a fourfold reduction in potency, highlighting the delicate balance between structural changes and biological efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • MKP5 Inhibition Study : A detailed study demonstrated that (E)-5-((dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one binds to an allosteric site on MKP5, leading to mixed inhibition mechanisms. This finding suggests potential applications in treating diseases associated with dysregulated MAPK signaling .
  • Antiviral Efficacy : In vivo assays conducted on various derivatives revealed that compounds within this class could achieve over 40% viral inactivation at specific concentrations. Notably, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts, emphasizing the importance of electronic properties in antiviral efficacy .

Summary of Biological Activities

Activity TypeObserved EffectsReference
MKP5 InhibitionAllosteric inhibition with mixed mechanisms
Antiviral ActivityModerate to good efficacy against TMV
Structure-Activity RelationshipPotency influenced by substituent types

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.